Docosahexaenoyl Ethanolamide Docosahexaenoyl Ethanolamide Anandamide (22:6, N-3), also known as dhea, belongs to the class of organic compounds known as n-acylethanolamines. N-acylethanolamines are compounds containing an N-acyethanolamine moiety, which is characterized by an acyl group is linked to the nitrogen atom of ethanolamine. Thus, anandamide (22:6, N-3) is considered to be a fatty amide lipid molecule. Anandamide (22:6, N-3) is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, anandamide (22:6, N-3) is primarily located in the membrane (predicted from logP). Anandamide (22:6, N-3) can be biosynthesized from all-cis-docosa-4, 7, 10, 13, 16, 19-hexaenoic acid.
N-(4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoylethanolamine is an N-(long-chain-acyl)ethanolamine that is the ethanolamide of (4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoic acid. It is a N-(long-chain-acyl)ethanolamine, a N-(polyunsaturated fatty acyl)ethanolamine, an endocannabinoid and a N-acylethanolamine 22:6. It derives from an all-cis-docosa-4,7,10,13,16,19-hexaenoic acid.
Brand Name: Vulcanchem
CAS No.: 162758-94-3
VCID: VC0003352
InChI: InChI=1S/C24H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h3-4,6-7,9-10,12-13,15-16,18-19,26H,2,5,8,11,14,17,20-23H2,1H3,(H,25,27)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18-
SMILES: CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCO
Molecular Formula: C24H37NO2
Molecular Weight: 371.6 g/mol

Docosahexaenoyl Ethanolamide

CAS No.: 162758-94-3

Inhibitors

VCID: VC0003352

Molecular Formula: C24H37NO2

Molecular Weight: 371.6 g/mol

Docosahexaenoyl Ethanolamide - 162758-94-3

CAS No. 162758-94-3
Product Name Docosahexaenoyl Ethanolamide
Molecular Formula C24H37NO2
Molecular Weight 371.6 g/mol
IUPAC Name (4Z,7Z,10Z,13Z,16Z,19Z)-N-(2-hydroxyethyl)docosa-4,7,10,13,16,19-hexaenamide
Standard InChI InChI=1S/C24H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h3-4,6-7,9-10,12-13,15-16,18-19,26H,2,5,8,11,14,17,20-23H2,1H3,(H,25,27)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18-
Standard InChIKey GEEHOLRSGZPBSM-KUBAVDMBSA-N
Isomeric SMILES CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)NCCO
SMILES CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCO
Canonical SMILES CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCO
Appearance Assay:≥98%A solution in ethanol
Physical Description Solid
Description Anandamide (22:6, N-3), also known as dhea, belongs to the class of organic compounds known as n-acylethanolamines. N-acylethanolamines are compounds containing an N-acyethanolamine moiety, which is characterized by an acyl group is linked to the nitrogen atom of ethanolamine. Thus, anandamide (22:6, N-3) is considered to be a fatty amide lipid molecule. Anandamide (22:6, N-3) is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, anandamide (22:6, N-3) is primarily located in the membrane (predicted from logP). Anandamide (22:6, N-3) can be biosynthesized from all-cis-docosa-4, 7, 10, 13, 16, 19-hexaenoic acid.
N-(4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoylethanolamine is an N-(long-chain-acyl)ethanolamine that is the ethanolamide of (4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoic acid. It is a N-(long-chain-acyl)ethanolamine, a N-(polyunsaturated fatty acyl)ethanolamine, an endocannabinoid and a N-acylethanolamine 22:6. It derives from an all-cis-docosa-4,7,10,13,16,19-hexaenoic acid.
Synonyms N-docosahexaenoylethanolamine
synaptamide
Reference [1]. Kim HY, et al. Synaptamide, endocannabinoid-like derivative of docosahexaenoic acid with cannabinoid-independent function. Prostaglandins Leukot Essent Fatty Acids. 2013 Jan;88(1):121-5.
[2]. Rashid MA, et al. N-Docosahexaenoylethanolamine is a potent neurogenic factor for neural stem cell differentiation. J Neurochem. 2013 Jun;125(6):869-84.
PubChem Compound 5283451
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator